molecular formula C14H7Cl3N2O2S B162844 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide CAS No. 136769-35-2

3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide

Cat. No. B162844
M. Wt: 373.6 g/mol
InChI Key: WEZFEBZMOVTRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide, also known as DCSA, is a chemical compound that has been widely used in scientific research due to its unique properties. DCSA is a derivative of salicylamide, which is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. DCSA has been found to have several interesting biochemical and physiological effects, which make it a valuable tool in various research fields.

Mechanism Of Action

The mechanism of action of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that play a key role in inflammation and pain. By inhibiting COX-2, 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide reduces the production of prostaglandins, which in turn reduces inflammation and pain.

Biochemical And Physiological Effects

3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been found to have several interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activities, 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has also been found to have anti-viral activity against several viruses, including influenza, herpes simplex virus, and human immunodeficiency virus (HIV). 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has also been found to modulate the immune system, by increasing the production of certain cytokines and chemokines.

Advantages And Limitations For Lab Experiments

3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in a wide range of solvents. However, 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research involving 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide. One area of interest is the development of new derivatives of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide, which may have improved properties and activities. Another area of interest is the investigation of the mechanism of action of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide, which may lead to the discovery of new targets for drug development. Finally, the potential use of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide as a therapeutic agent for various diseases, including cancer and viral infections, is an area of ongoing research.

Synthesis Methods

The synthesis of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide involves the reaction of 3,5-dichlorosalicylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloro-4-isothiocyanatophenylamine to form 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide. The synthesis of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been well-documented in the scientific literature, and several variations of the synthesis method have been developed.

Scientific Research Applications

3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been used in a wide range of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been found to have several interesting properties, including anti-inflammatory, anti-tumor, and anti-viral activities. These properties make 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide a valuable tool in various research fields.

properties

CAS RN

136769-35-2

Product Name

3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide

Molecular Formula

C14H7Cl3N2O2S

Molecular Weight

373.6 g/mol

IUPAC Name

3,5-dichloro-N-(2-chloro-4-isothiocyanatophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C14H7Cl3N2O2S/c15-7-3-9(13(20)11(17)4-7)14(21)19-12-2-1-8(18-6-22)5-10(12)16/h1-5,20H,(H,19,21)

InChI Key

WEZFEBZMOVTRFR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=C=S)Cl)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O

Canonical SMILES

C1=CC(=C(C=C1N=C=S)Cl)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O

Other CAS RN

136769-35-2

synonyms

3,5-dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide
compound 76-544

Origin of Product

United States

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